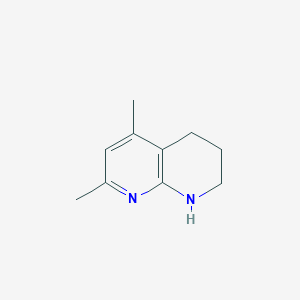

5,7-Diméthyl-1,2,3,4-tétrahydro-1,8-naphtyridine

Vue d'ensemble

Description

5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a chemical compound with the molecular formula C12H16 . It belongs to the class of heterocyclic compounds known as 1,8-naphthyridines . These compounds have diverse biological activities and photochemical properties .

Synthesis Analysis

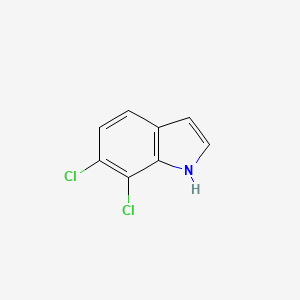

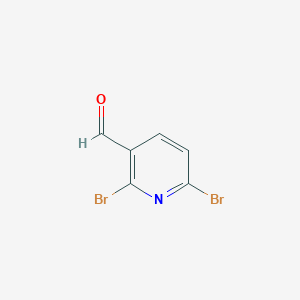

The synthesis of 1,8-naphthyridines, including 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be viewed using Java or Javascript .Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves various chemical reactions. For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .Physical And Chemical Properties Analysis

5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a solid compound with a molecular weight of 162.23 .Applications De Recherche Scientifique

Chimie médicinale

Les dérivés de la 1,5-naphtyridine, qui sont similaires au composé , sont d'une importance significative dans le domaine de la chimie médicinale car beaucoup d'entre eux présentent une grande variété d'activités biologiques .

Propriétés anticancéreuses

Les 1,6-naphtyridines fonctionnalisées, une autre classe de composés similaires, sont connues pour leurs propriétés anticancéreuses. Elles ont été étudiées pour leurs effets sur différentes lignées de cellules cancéreuses .

Propriétés anti-VIH

Les 1,6-naphtyridines sont également connues pour leurs propriétés anti-VIH. Elles ont été utilisées dans le développement de médicaments pour le traitement du VIH .

Propriétés antimicrobiennes

Ces composés ont également été étudiés pour leurs propriétés antimicrobiennes, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments antimicrobiens .

Propriétés analgésiques

Les 1,6-naphtyridines ont été étudiées pour leurs propriétés analgésiques (soulagement de la douleur), ce qui pourrait conduire au développement de nouveaux médicaments contre la douleur .

Propriétés anti-inflammatoires

Ces composés ont également été étudiés pour leurs propriétés anti-inflammatoires, ce qui pourrait être bénéfique dans le traitement de diverses maladies inflammatoires .

Propriétés antioxydantes

Les 1,6-naphtyridines ont été étudiées pour leurs propriétés antioxydantes, ce qui pourrait être bénéfique dans la prévention des maladies causées par le stress oxydatif .

Utilisation en agriculture

Les composés de la 1,8-naphtyridine substitués sont utilisés comme agents de sécurité des herbicides en agriculture .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s structurally similar to other naphthyridine derivatives, which are known to exhibit a variety of biological activities .

Mode of Action

Naphthyridine derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptors, or disruption of cellular processes .

Result of Action

Naphthyridine derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency .

Cellular Effects

The effects of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the MAPK/ERK pathway, leading to increased cell proliferation and survival. Additionally, it can upregulate the expression of certain genes involved in metabolic processes, thereby enhancing cellular metabolism .

Molecular Mechanism

At the molecular level, 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it binds to the active site of certain kinases, inhibiting their activity and thus modulating downstream signaling pathways. Additionally, it can influence gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained activation of certain cellular pathways, resulting in altered cellular function. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can enhance certain physiological functions. At high doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse effects .

Metabolic Pathways

5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into more hydrophilic metabolites for excretion. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. The compound’s distribution is influenced by its lipophilicity and affinity for specific transporters .

Subcellular Localization

The subcellular localization of 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is critical for its activity and function. It is often found in the cytoplasm and nucleus, where it interacts with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles .

Propriétés

IUPAC Name |

5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-6-8(2)12-10-9(7)4-3-5-11-10/h6H,3-5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIRHDQUVVQLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1CCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495257 | |

| Record name | 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65541-95-9 | |

| Record name | 5,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

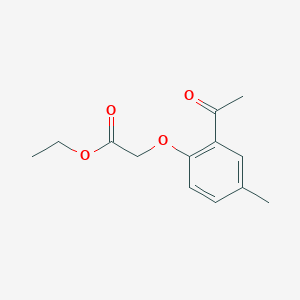

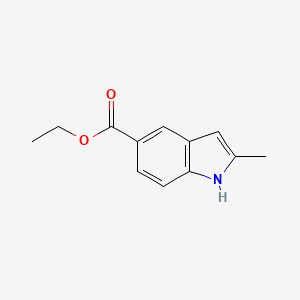

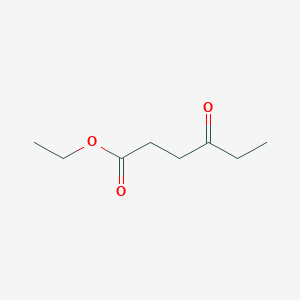

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1313873.png)

![Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-](/img/structure/B1313884.png)